- Preparation of thiazolopyridine derivatives as GPR119 agonists for treatment of metabolic disorders, World Intellectual Property Organization, , ,
Cas no 934266-82-7 (5-Bromothiazolo5,4-bpyridin-2-amine)
934266-82-7 structure
Product Name:5-Bromothiazolo5,4-bpyridin-2-amine
Número CAS:934266-82-7
MF:C6H4BrN3S
Megavatios:230.08505821228
MDL:MFCD11846492
CID:837921
PubChem ID:45789977
Update Time:2024-10-26
5-Bromothiazolo5,4-bpyridin-2-amine Propiedades químicas y físicas
Nombre e identificación
-
- 5-Bromothiazolo[5,4-b]pyridin-2-amine
- 2-AMINO-5-BROMOTHIAZOLO[5,4-B]PYRIDINE
- 5-bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine
- 5-bromo-Thiazolo[5,4-b]pyridin-2-amine
- 5-bromo-thiazolo[5,4-b]pyridin-2-ylamine
- 5-Brom-thiazolo[5,4-b]pyridin-2-ylamin
- 5-bromo[1,3]thiazolo[5,4-b]pyridin-2-amine
- XYEWTFOCPLSOIC-UHFFFAOYSA-N
- 5843AC
- FCH1406292
- OR303064
- 5-bromothiazolo[5,4-b]pyridin-2-ylamine
- AX8158641
- AB0081073
- 5-bromo-thiazolo[5,4-b]pyridin
- 5-Bromothiazolo[5,4-b]pyridin-2-amine (ACI)
- CS-0038599
- 934266-82-7
- DTXSID20672142
- MFCD11846492
- 2-AMINO-5-BROMOTHIAZOLO[5 pound not4-B]PYRIDINE
- SS-4460
- J-507921
- AKOS015996856
- SCHEMBL799228
- 5-Bromothiazolo5,4-bpyridin-2-amine
-
- MDL: MFCD11846492
- Renchi: 1S/C6H4BrN3S/c7-4-2-1-3-5(10-4)11-6(8)9-3/h1-2H,(H2,8,9)
- Clave inchi: XYEWTFOCPLSOIC-UHFFFAOYSA-N
- Sonrisas: BrC1C=CC2=C(SC(N)=N2)N=1
Atributos calculados
- Calidad precisa: 228.93100
- Masa isotópica única: 228.93093g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 11
- Cuenta de enlace giratorio: 0
- Complejidad: 157
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 80
- Xlogp3: 2.3
Propiedades experimentales
- PSA: 80.04000
- Logp: 2.61720
5-Bromothiazolo5,4-bpyridin-2-amine Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-Bromothiazolo5,4-bpyridin-2-amine Datos Aduaneros
- Código HS:2934999090
- Datos Aduaneros:
中国海关编码:
2934999090概述:
2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Bromothiazolo5,4-bpyridin-2-amine PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0038599-1g |
5-Bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine |
934266-82-7 | 1g |
$73.0 | 2022-04-26 | ||
| ChemScence | CS-0038599-5g |
5-Bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine |
934266-82-7 | 5g |
$256.0 | 2022-04-26 | ||
| ChemScence | CS-0038599-25g |
5-Bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine |
934266-82-7 | 25g |
$872.0 | 2022-04-26 | ||
| Chemenu | CM174356-1g |
5-Bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine |
934266-82-7 | 95%+ | 1g |
$*** | 2023-05-29 | |
| Chemenu | CM174356-5g |
5-Bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine |
934266-82-7 | 95%+ | 5g |
$206 | 2024-07-19 | |
| Chemenu | CM174356-25g |
5-Bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine |
934266-82-7 | 95%+ | 25g |
$1031 | 2024-07-19 | |
| Apollo Scientific | OR303064-250mg |
5-Bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine |
934266-82-7 | 98% | 250mg |
£20.00 | 2025-02-19 | |
| Apollo Scientific | OR303064-1g |
5-Bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine |
934266-82-7 | 98% | 1g |
£30.00 | 2025-02-19 | |
| Apollo Scientific | OR303064-5g |
5-Bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine |
934266-82-7 | 98% | 5g |
£148.00 | 2025-02-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A58750-1g |
5-Bromothiazolo[5,4-b]pyridin-2-amine |
934266-82-7 | 98% | 1g |
¥2452.0 | 2023-09-08 |
5-Bromothiazolo5,4-bpyridin-2-amine Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Solvents: Acetic acid ; 15 min, rt
1.2 Reagents: Bromine Solvents: Acetic acid ; 15 min, rt; 3 h, rt
1.3 Reagents: Water ; rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ; pH 7, rt
1.2 Reagents: Bromine Solvents: Acetic acid ; 15 min, rt; 3 h, rt
1.3 Reagents: Water ; rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ; pH 7, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Solvents: Acetic acid ; -5 °C
1.2 Reagents: Bromine Solvents: Acetic acid ; -15 °C; < 10 °C; 10 °C → rt; overnight, rt
1.2 Reagents: Bromine Solvents: Acetic acid ; -15 °C; < 10 °C; 10 °C → rt; overnight, rt
Referencia
- Preparation of thiazolopyridinylacetamide derivatives and analogs for use as PI3K and mTOR kinase inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Solvents: Acetic acid ; 0 °C; 0 °C → -5 °C; -5 °C; < 10 °C; 10 °C → 25 °C; 12 h, 25 °C
Referencia
- Thiazolopyridine ring-linked triazole compound in preparation of Bcr-Ab1 tyrosine kinase inhibitor and antitumor drug and preparation method thereof, China, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Bromine Solvents: Acetic acid ; 0 °C; 12 h, 25 °C
Referencia
- Synthesis of fused azole heterocycles as AHR antagonists treating cancers, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Solvents: Acetic acid ; cooled; 5 min, cooled
1.2 Reagents: Bromine Solvents: Acetic acid ; cooled; overnight, rt
1.2 Reagents: Bromine Solvents: Acetic acid ; cooled; overnight, rt
Referencia
- Preparation of benzothiazolpyrrolopyridine derivatives and analogs for use as necrosis inhibitors, China, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Solvents: Acetic acid ; 15 min, rt
1.2 Reagents: Bromine Solvents: Acetic acid ; 3 h, rt
1.3 Solvents: Water ; rt
1.2 Reagents: Bromine Solvents: Acetic acid ; 3 h, rt
1.3 Solvents: Water ; rt
Referencia
- Arylazepine seven-membered ring-containing compound, its preparation method and application for preparing antitumor drug prodrug or intermediate, China, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ; 1 h, reflux; reflux → rt
1.2 pH 10
1.2 pH 10
Referencia
- Pyridinylbenzothiazole-urea derivatives as phosphatidylinositol 3-kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Acetic acid Solvents: Acetic acid ; 15 min, rt
1.2 Reagents: Acetic acid , Bromine Solvents: Acetic acid ; > 30 min, rt; 6 h, rt
1.2 Reagents: Acetic acid , Bromine Solvents: Acetic acid ; > 30 min, rt; 6 h, rt
Referencia
- Preparation of heterocyclic compounds as Raf inhibitors for treatment of cancer, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Solvents: Acetic acid ; -5 °C; -5 °C → -15 °C
1.2 Reagents: Acetic acid , Bromine Solvents: Acetic acid ; -15 °C; 12 h, -15 °C → rt
1.2 Reagents: Acetic acid , Bromine Solvents: Acetic acid ; -15 °C; 12 h, -15 °C → rt
Referencia
- Preparation of thiazolo[5,4-b]pyridine derivatives as apoptosis signal-regulating kinase 1 inhibitors, United States, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Bromine Solvents: Acetic acid ; rt; 15 h, rt
Referencia
- Preparation of tricyclic PI3K inhibitor compounds and methods of use thereof, World Intellectual Property Organization, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Bromine Solvents: Acetic acid ; 0 °C; 0 °C → -5 °C; < 10 °C; 10 °C → rt; overnight, rt
Referencia
- Design, synthesis, and biological evaluation of triazole-based heteroaromatic derivatives as Bcr-Abl kinase inhibitors, European Journal of Medicinal Chemistry, 2022, 238,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Bromine Solvents: Acetic acid ; 30 min, 0 °C; 0 °C → rt; 16 h, rt
1.2 Reagents: Water ; 20 min, 85 °C
1.2 Reagents: Water ; 20 min, 85 °C
Referencia
- Preparation of Quinuclidine, 1-azabicyclo[2.2.1]heptane, 1-azabicyclo [3.2.1]octane, and 1-azabicyclo[3.2.2]nonane compounds as alpha-7 nicotinic acetylcholine receptor ligands, World Intellectual Property Organization, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Bromine Solvents: Acetic acid ; 1 h, cooled; overnight, 100 °C
Referencia
- Preparation of N-heterocyclylurea derivatives as phosphatidyl inositol-3 kinase (PI3K) inhibitors, World Intellectual Property Organization, , ,
5-Bromothiazolo5,4-bpyridin-2-amine Raw materials
5-Bromothiazolo5,4-bpyridin-2-amine Preparation Products
5-Bromothiazolo5,4-bpyridin-2-amine Literatura relevante
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
934266-82-7 (5-Bromothiazolo5,4-bpyridin-2-amine) Productos relacionados
- 1822673-45-9(Thiazolo[5,4-b]pyridin-2-amine, 5-bromo-7-methyl-)
- 31784-70-0(thiazolo[5,4-b]pyridin-2-amine)
- 1160791-13-8(2-Amino-6-bromothiazolo5,4-bpyridine)
- 857969-66-5(Thiazolo[5,4-b]pyridine, 5-bromo-)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
Proveedores recomendados
Zhangzhou Sinobioway Peptide Co.,Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos
Inner Mongolia Xinhong Biological Technology Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
钜澜化工科技(青岛)有限公司
Miembros de la medalla de oro
Proveedor de China
Lote
烟台朗裕新材料科技有限公司
Miembros de la medalla de oro
Proveedor de China
Reactivos
Shandong Feiyang Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote